molecular formula C10H8F3NO3 B13934079 Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13934079
M. Wt: 247.17 g/mol
InChI Key: QMRNYXPCCIXNIR-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates It is characterized by the presence of an acetyl group at the 4-position, a trifluoromethyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate typically involves the reaction of 2-methyl-3-(trifluoromethyl)benzoic acid with methanol in the presence of sulfuric acid. The reaction mixture is heated under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyridinecarboxylates.

Scientific Research Applications

Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-methyl-3-(trifluoromethyl)benzoate
  • 4-Acetyl-1-methylcyclohexene
  • 4-Acetylbutyric acid

Comparison: Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both an acetyl and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H8F3NO3/c1-5(15)6-3-7(9(16)17-2)14-8(4-6)10(11,12)13/h3-4H,1-2H3

InChI Key

QMRNYXPCCIXNIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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